molecular formula C2H6O3S B1429543 Methyl-d3methanesulfonate CAS No. 91419-94-2

Methyl-d3methanesulfonate

Cat. No. B1429543
CAS RN: 91419-94-2
M. Wt: 113.15 g/mol
InChI Key: MBABOKRGFJTBAE-FIBGUPNXSA-N
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Description

Methyl-d3methanesulfonate (MMS) is an organic compound with the formula CH3SO2OCH3 . It is also known as methyl mesylate and is an alkylating agent and a carcinogen . It is used in cancer treatment .


Molecular Structure Analysis

The molecular formula of Methyl-d3methanesulfonate is CH3SO3CD3 . The molecular weight is 113.15 g/mol.


Chemical Reactions Analysis

Methyl methanesulfonate (MMS) methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine . It also methylates at other oxygen and nitrogen atoms in DNA bases, and one of the non-carbon bound oxygen atoms of the phosphodiester linkage .


Physical And Chemical Properties Analysis

Methyl-d3methanesulfonate has a molar mass of 110.13 g/mol . It has a density of 1.3 g/mL at 25 °C and a boiling point of 202 to 203 °C .

Scientific Research Applications

1. Analyzing Volatile Organic Compounds in Cellular Metabolism

The conversion between various methylsulfanyl compounds in mammalian metabolism, including Methyl-d3methanesulfonate, is crucial. Studies have used ultra-sensitive techniques to characterize trace-level volatile organic compounds (VOCs) produced after treatment with related compounds in cultured human cells. For instance, after treating cells with Dimethyl Sulfoxide (DMSO), significant levels of Dimethyl Sulfide (DMS) were detected in the cell environment. Such research is essential for understanding the bioconversion processes and the implications of methylsulfanyl compounds in cellular metabolism (Li et al., 2016).

2. Investigating Antimicrobial Activities

Methanesulfonic acid 1-methylhydrazide (msmh) and its derivatives have been synthesized and characterized for their antimicrobial activities. These compounds were tested against various Gram-positive and Gram-negative bacteria, showcasing the potential of methylsulfanyl compounds in developing new antimicrobial agents (Özbek et al., 2009).

3. Exploring DNA Methylation and Epigenetic Changes

Studies have demonstrated that related compounds like Dimethyl Sulfoxide (DMSO) can induce significant changes in DNA methylation patterns and the epigenetic landscape in various cellular models. These changes include alterations in the expression of genes involved in DNA hydroxymethylation, nucleotide excision repair, and apoptosis, suggesting a profound impact on cell fate and function. Understanding these mechanisms is crucial for developing therapeutic strategies and elucidating the role of methylsulfanyl compounds in epigenetic regulation (Thaler et al., 2012).

4. Understanding Atmospheric Chemistry and Radical Reactions

The oxidation of volatile organosulfur compounds like Dimethyl Sulfide (DMS), a related compound to Methyl-d3methanesulfonate, plays a significant role in atmospheric chemistry. Research has focused on the generation, structural elucidation, and reactivity of various sulfur-containing radicals, which are crucial for understanding atmospheric processes and the formation of compounds like sulfuric acid and methanesulfonic acid. This research is vital for understanding the role of methylsulfanyl compounds in atmospheric chemistry and their environmental impact (Mardyukov & Schreiner, 2018).

5. Synthesizing Deuterated Pharmaceuticals

The bioinspired design of robust d3-methylating agents like 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane sulfonate (DMTT) represents a significant advancement in the field of drug development. These agents enable the selective d3-methylation of complex molecules, allowing for the synthesis of deuterated pharmaceuticals without significantly altering their structure or function. This research opens new avenues for drug tracing and the development of novel therapeutic agents (Wang et al., 2020).

Safety And Hazards

Methyl-d3methanesulfonate is toxic if swallowed, causes skin irritation, and may cause serious eye irritation . It may cause an allergic skin reaction, genetic defects, and is suspected of causing cancer . It is also suspected of damaging fertility or the unborn child .

Future Directions

While specific future directions for Methyl-d3methanesulfonate are not detailed in the available resources, the field of synthetic chemistry, which includes the study and synthesis of such compounds, continues to evolve . Challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy are areas of focus .

properties

IUPAC Name

trideuteriomethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBABOKRGFJTBAE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-d3methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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